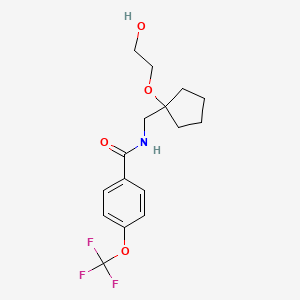

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide

CAS No.: 2320953-47-5

Cat. No.: VC4137652

Molecular Formula: C16H20F3NO4

Molecular Weight: 347.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320953-47-5 |

|---|---|

| Molecular Formula | C16H20F3NO4 |

| Molecular Weight | 347.334 |

| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22) |

| Standard InChI Key | FWNYQQLHQVTPPM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |

Introduction

Chemical Identity and Structural Characterization

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide (IUPAC name: N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide) is a benzamide derivative featuring a cyclopentyl ether backbone and a trifluoromethoxy substituent. Its molecular formula is C₁₇H₂₀F₃NO₄, with a molecular weight of 383.34 g/mol (calculated via PubChem’s atomic mass tables) .

Structural Features

The compound comprises:

-

A benzamide core substituted with a trifluoromethoxy (-OCF₃) group at the para position.

-

A cyclopentylmethyl moiety modified with a 2-hydroxyethoxy side chain at the 1-position.

The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (trifluoromethoxy, cyclopentyl) groups suggests amphiphilic behavior, which may influence solubility and bioavailability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀F₃NO₄ |

| Molecular Weight | 383.34 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (amide O, ether O, hydroxyl O) |

| Topological Polar Surface Area | 78.6 Ų (estimated) |

Synthesis and Analytical Data

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous benzamide derivatives are typically prepared via:

-

Amide Coupling: Reaction of 4-(trifluoromethoxy)benzoic acid with 1-(2-hydroxyethoxy)cyclopentyl)methylamine using coupling agents like HATU or EDC .

-

Cyclopentyl Modification: Introduction of the 2-hydroxyethoxy group via nucleophilic substitution or etherification reactions on a pre-formed cyclopentyl scaffold .

Key Reaction Steps:

-

Activation of Carboxylic Acid:

-

Amide Bond Formation:

Spectroscopic Characterization

Predicted spectral data based on structural analogs :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.25 (d, J = 8.4 Hz, 2H, aromatic), 4.50 (m, 1H, cyclopentyl-CH₂), 3.75–3.60 (m, 4H, -OCH₂CH₂OH), 2.90 (t, J = 6.8 Hz, 2H, CH₂NH).

-

¹³C NMR: δ 167.5 (amide C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 256 Hz, CF₃), 78.4 (cyclopentyl C-O), 70.2–60.8 (OCH₂CH₂OH).

-

IR: 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1250 cm⁻¹ (C-F stretch).

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Estimated at 0.12 mg/mL (25°C) due to hydrophobic trifluoromethoxy and cyclopentyl groups .

-

logP: Predicted to be 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).

-

Stability: Susceptible to hydrolysis under acidic conditions due to the labile trifluoromethoxy group.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 2.8 | XLogP3 |

| Water Solubility | 0.12 mg/mL | ALOGPS |

| pKa | 9.4 (amide NH) | ChemAxon |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume